molecular formula C15H17NO6 B2372573 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid CAS No. 904814-16-0

4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid

Cat. No. B2372573
CAS RN: 904814-16-0
M. Wt: 307.302
InChI Key: PTVWXTPWJDPCMJ-UHFFFAOYSA-N
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Description

Boc-aminophenyl compounds are generally used in organic chemistry as building blocks in the synthesis of more complex molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base. This forms a carbamate with the tert-butyl group as the protecting group .


Chemical Reactions Analysis

Boc-protected amines can undergo a variety of reactions. The Boc group can be removed using an acid such as trifluoroacetic acid, revealing the free amine. The amine can then participate in further reactions .

Scientific Research Applications

Safety and Hazards

Like all chemicals, Boc-protected amines should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for a compound like “4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid” would likely depend on the needs of the research or industry. Boc-protected amines are a versatile class of compounds with many potential applications in organic synthesis .

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWXTPWJDPCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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